4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid
Description
4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in scientific research and industrial applications.
Properties
Molecular Formula |
C14H15N3O4S2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(2-acetamido-4,5-dimethylthiophen-3-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S2/c1-8-9(2)22-14(15-10(3)18)13(8)17-16-11-4-6-12(7-5-11)23(19,20)21/h4-7H,1-3H3,(H,15,18)(H,19,20,21) |
InChI Key |
UWOGLBOIVXEWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the acetylation of 4,5-dimethyl-3-thienylamine to form 2-(acetylamino)-4,5-dimethyl-3-thienylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is subsequently coupled with benzenesulfonic acid under alkaline conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of azo dyes.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid involves its interaction with molecular targets through the azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular pathways involved include the formation of stable complexes with proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Another azo compound with similar structural features but different substituents on the aromatic ring.
Methyl Orange: A well-known azo dye used as a pH indicator.
Orange II: Another azo dye used in textile and paper industries
Uniqueness
4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the acetylamino and dimethyl groups on the thienyl ring enhances its stability and reactivity compared to other azo compounds. Additionally, the sulfonic acid group increases its solubility in water, making it suitable for various applications in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
